(3S,4S)-3-[Ethyl(propyl)amino]piperidin-4-ol
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Overview
Description
(3S,4S)-3-[Ethyl(propyl)amino]piperidin-4-ol is a chiral compound belonging to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-3-[Ethyl(propyl)amino]piperidin-4-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a piperidinone intermediate. The reaction conditions often include the use of catalysts such as iron complexes and reducing agents like phenylsilane .
Industrial Production Methods
Industrial production of piperidine derivatives, including this compound, often employs multi-step synthesis processes that are optimized for yield and purity. These processes may involve the use of high-pressure reactors and continuous flow systems to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
(3S,4S)-3-[Ethyl(propyl)amino]piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce secondary or tertiary amines .
Scientific Research Applications
(3S,4S)-3-[Ethyl(propyl)amino]piperidin-4-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of (3S,4S)-3-[Ethyl(propyl)amino]piperidin-4-ol involves its interaction with specific molecular targets. It may act as an agonist or antagonist at certain receptors, influencing various signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Piperidine: The parent compound, widely used in medicinal chemistry.
Piperidinone: An intermediate in the synthesis of various piperidine derivatives.
Spiropiperidines: Compounds with a spirocyclic structure, showing unique pharmacological properties
Uniqueness
(3S,4S)-3-[Ethyl(propyl)amino]piperidin-4-ol is unique due to its specific chiral configuration and the presence of both ethyl and propyl groups attached to the amino moiety. This structural uniqueness can lead to distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C10H22N2O |
---|---|
Molecular Weight |
186.29 g/mol |
IUPAC Name |
(3S,4S)-3-[ethyl(propyl)amino]piperidin-4-ol |
InChI |
InChI=1S/C10H22N2O/c1-3-7-12(4-2)9-8-11-6-5-10(9)13/h9-11,13H,3-8H2,1-2H3/t9-,10-/m0/s1 |
InChI Key |
CUFZSOJHGSJVHD-UWVGGRQHSA-N |
Isomeric SMILES |
CCCN(CC)[C@H]1CNCC[C@@H]1O |
Canonical SMILES |
CCCN(CC)C1CNCCC1O |
Origin of Product |
United States |
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